[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
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Overview
Description
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a chemical compound with the molecular formula C8H13N3O·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or the ethylamine chain are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring or the ethylamine chain.
Scientific Research Applications
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole core is a known pharmacophore, making it a potential candidate for drug development.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: Oxadiazole derivatives are used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with similar structural features.
1,2,4-Oxadiazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the ethylamine chain
Properties
IUPAC Name |
2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIKVCVBJAUKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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